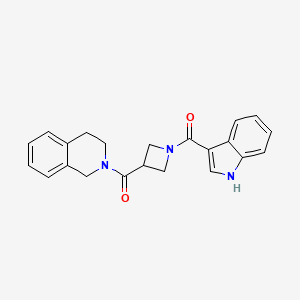

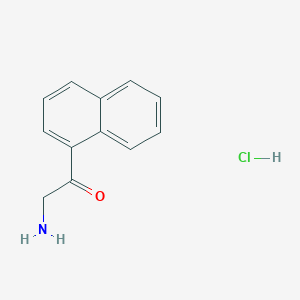

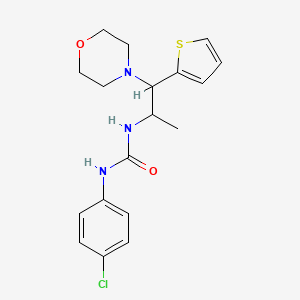

N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives and their synthesis, structure, and pharmacological activities, which can provide insights into the analysis of similar compounds. Sulfonamides are known for their wide range of bioactivities and are often explored for their potential as multi-target agents in drug design .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For example, paper describes the preparation of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides by reacting 3-pyridylamines with sulfonyl chlorides. Similarly, the synthesis of the compound of interest would likely involve the reaction of an appropriate amine with a sulfonyl chloride derivative.

Molecular Structure Analysis

Molecular structure elucidation is a critical step in understanding the properties of a compound. In paper , the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using various NMR techniques and mass spectrometry. The presence of fluorine atoms significantly affects the chemical shifts and splitting patterns in the NMR spectra. The molecular structure of the compound would also be expected to show unique patterns due to the presence of the fluorine atom and the complex isoindoline moiety.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often determined by the functional groups present in the molecule. For instance, the fluorosulfonimide group in paper is reported to be electroinactive but undergoes hydrogen reduction. The reactivity of "N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide" would be influenced by the presence of the sulfonyl group and the fluorophenyl moiety, potentially affecting its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the pKa value of N-(3-Thenoyl)fluorosulfonimide was determined to be 2.4, indicating its acidic nature . The presence of fluorine atoms often increases the lipophilicity of the molecule, which can affect its ability to cross biological membranes, as discussed in paper . The compound of interest would likely have unique physical and chemical properties due to its specific functional groups and molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Sulfoxidation of Alkenes and Alkynes

One application of related compounds involves the sulfoxidation of alkenes and alkynes, where N-Fluorobenzenesulfonimide (NFSI) is used as a radical initiator and selective oxidant. This process facilitates the synthesis of sulfoxides from thiols, alkenes, or alkynes under mild, metal-free conditions, demonstrating the utility of sulfonamide-based compounds in organic synthesis (Zhang et al., 2016).

Biological Applications

Insecticide Discovery

The sulfoximine functional group, related to the structural features of N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide, has been explored for novel bioactive scaffolds. Sulfoxaflor, a product from this new class, shows broad-spectrum efficacy against sap-feeding insect pests, showcasing the potential of sulfonamide derivatives in agricultural sciences (Zhu et al., 2011).

Antimicrobial Activity

Research involving sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline has demonstrated significant antimicrobial activity. These compounds, which share functional similarities with N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide, were found to exhibit potent antimicrobial properties against various bacterial and fungal strains, suggesting applications in the development of new antibiotics (Janakiramudu et al., 2017).

Photophysical Properties and Applications

Light Harvesting and Nonlinear Optical Properties

The study of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which share structural motifs with N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide, has revealed potential applications in the development of novel light-harvesting materials. These compounds exhibit significant nonlinear optical properties, indicating their utility in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O5S/c18-10-4-6-11(7-5-10)26(24,25)9-8-14(21)19-13-3-1-2-12-15(13)17(23)20-16(12)22/h1-7H,8-9H2,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKOSRUDLAMLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

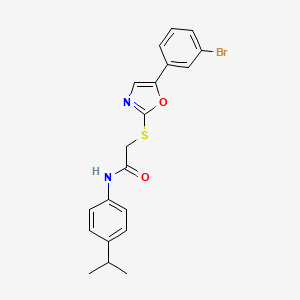

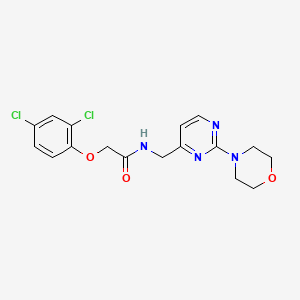

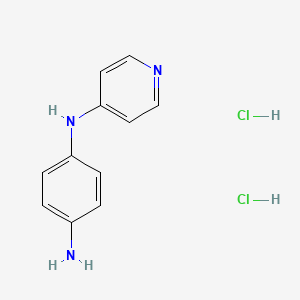

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

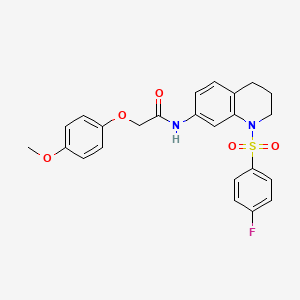

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

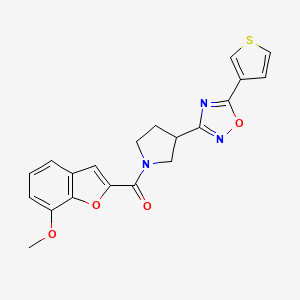

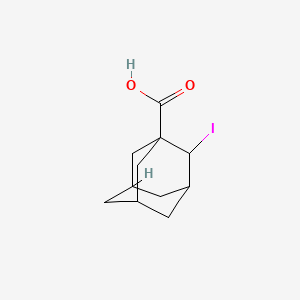

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)